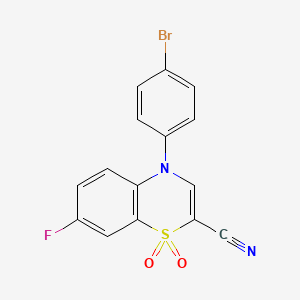

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

This compound belongs to the benzothiazine family, characterized by a sulfur- and nitrogen-containing bicyclic core. The structure includes a 4-bromophenyl substituent at position 4, a fluorine atom at position 7, and a cyano group at position 2.

Properties

IUPAC Name |

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-7-11(17)3-6-14(15)19/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUKCAMQZHFBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a thioamide and a halogenated aromatic compound under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiazine intermediate in the presence of a palladium catalyst.

Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction involving a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazine core, leading to the formation of different oxidation states.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, enabling the formation of more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

Electrophilic Fluorinating Agents: Such as Selectfluor and NFSI for introducing the fluoro substituent.

Nucleophilic Substituents:

Major Products Formed

Scientific Research Applications

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three benzothiazine derivatives and a triazole-thione analog, focusing on substituent variations, molecular properties, and commercial availability.

Table 1: Structural and Commercial Comparison

*Calculated molecular weight based on structural analogy to BC60885 ().

†Price varies by quantity (e.g., 1 mg to 20 µmol).

Key Observations:

Substituent Effects: The 4-bromophenyl group in the target compound contrasts with 3-chlorophenyl in BC60885 (), which may alter steric and electronic interactions in binding or crystallization.

Molecular Weight and Stability: The target compound’s higher molecular weight (378.27 vs. 316.76 for BC60885) is due to bromine’s atomic mass. The sulfone group (1,1-dioxo) likely enhances stability compared to non-sulfonated analogs.

Commercial Availability :

- Life Chemicals offers multiple benzothiazine derivatives () at lower prices ($54–$89) compared to BC60885 ($574/mg), reflecting differences in synthetic complexity or demand .

Its lower yield (75% vs. 82% for 21a) suggests synthetic challenges in triazole-thione systems.

Biological Activity

4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound belonging to the benzothiazine class. Its unique structure, characterized by a bromophenyl group, a fluoro substituent, and a dioxo-benzothiazine core, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is C15H8BrFN2O2S, with a molecular weight of approximately 375.25 g/mol. The compound's structure enhances its reactivity due to the presence of halogen atoms (bromine and fluorine), which can influence its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as aldose reductase, implicated in diabetic complications. This inhibition may help mitigate oxidative stress and tissue damage associated with diabetes .

- Anticancer Activity : The structural features of benzothiazines often correlate with anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through pathways involving the modulation of cell cycle regulators .

Biological Activities

The biological activities of 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be summarized as follows:

Case Studies

Several studies have investigated the biological properties of related compounds within the benzothiazine class:

- Anticancer Studies : A study involving derivatives of benzothiazines showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Diabetes Research : Research on similar compounds has indicated their role in reducing complications associated with diabetes by inhibiting aldose reductase activity. This suggests that 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile could have therapeutic potential in managing diabetic complications .

- Neuroprotective Studies : Investigations into the neuroprotective effects of benzothiazine derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating a potential application in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.